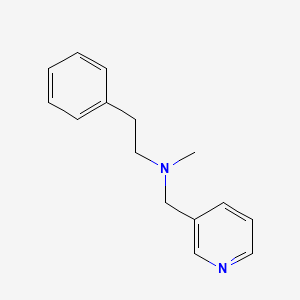![molecular formula C17H26N2O3S B5119274 N-(2-methoxyethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide](/img/structure/B5119274.png)
N-(2-methoxyethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as TAK-659 and has gained significant attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. This inhibition leads to the suppression of B-cell activation and proliferation, making TAK-659 a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mécanisme D'action
TAK-659 exerts its pharmacological effects by inhibiting the activity of BTK. BTK is a critical enzyme in the signaling pathway of B-cell receptors, which are responsible for the activation and proliferation of B-cells. Inhibition of BTK by TAK-659 leads to the suppression of B-cell activation and proliferation, ultimately leading to the death of malignant B-cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-tumor activity in preclinical studies. It has been found to induce apoptosis (programmed cell death) in B-cell malignancies and inhibit tumor growth in animal models. TAK-659 has also been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages for lab experiments, including its high purity and yield, favorable safety profile, and potent anti-tumor activity. However, there are also some limitations to its use in lab experiments. TAK-659 is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not fully understood. Additionally, the optimal dosing regimen for TAK-659 has not been established.
Orientations Futures
There are several future directions for research on TAK-659. One area of interest is the development of TAK-659 as a potential treatment for B-cell malignancies, such as CLL and NHL. Clinical trials are currently underway to evaluate the safety and efficacy of TAK-659 in these patient populations. Another area of interest is the exploration of TAK-659 as a potential treatment for other diseases, such as autoimmune disorders and inflammatory diseases. Additionally, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of TAK-659 and to optimize its dosing regimen.
Méthodes De Synthèse
The synthesis of TAK-659 involves a multistep process that begins with the reaction of 3-thiopheneacetic acid with piperidine. The resulting product is then reacted with 2-methoxyethanol and propanoyl chloride to obtain TAK-659. This process has been optimized to yield TAK-659 in high purity and yield.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-3-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-22-10-7-18-16(20)3-2-14-4-8-19(9-5-14)17(21)12-15-6-11-23-13-15/h6,11,13-14H,2-5,7-10,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGPPIHQOUXQLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCC1CCN(CC1)C(=O)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-3-[1-(3-thienylacetyl)piperidin-4-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-chlorobenzamide](/img/structure/B5119217.png)

![N,N-diethyl-2-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5119228.png)
![N-1,3-benzothiazol-2-yl-3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5119229.png)
![1-[3-(4-methoxyphenyl)propanoyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5119233.png)
![N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5119241.png)
![4-chloro-N-[3-(4-morpholinyl)propyl]-2-nitrobenzamide](/img/structure/B5119257.png)
![ethyl 1-[4-(methylthio)benzyl]-3-piperidinecarboxylate](/img/structure/B5119270.png)
![2-(4-bromophenyl)-3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5119279.png)
![N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B5119285.png)
![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5119300.png)